3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and various functional groups such as methoxy and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using appropriate reagents such as methyl iodide and sodium methoxide.
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Final Coupling Reaction: The final step involves the coupling of the quinoline moiety with the thiazolidinone ring through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or halogenating agents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: The parent compound with unique structural features.
3-Ethyl-5-(6-methoxy-1-methyl-1H-quinolin-2-ylidene)-2-oxo-thiazolidin-4-one: A similar compound with an oxo group instead of a thioxo group.
3-Ethyl-5-(6-methoxy-1-methyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-ol: A similar compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse chemical properties and potential applications. The presence of both the quinoline moiety and the thiazolidinone ring, along with the methoxy and ethyl groups, makes this compound distinct from other similar compounds.
Properties
Molecular Formula |
C16H16N2O2S2 |
---|---|
Molecular Weight |
332.4g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-(6-methoxy-1-methylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-18-15(19)14(22-16(18)21)13-7-5-10-9-11(20-3)6-8-12(10)17(13)2/h5-9H,4H2,1-3H3/b14-13- |
InChI Key |
NMZABWNMJRUGQG-YPKPFQOOSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C=CC3=C(N2C)C=CC(=C3)OC)/SC1=S |
SMILES |
CCN1C(=O)C(=C2C=CC3=C(N2C)C=CC(=C3)OC)SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C=CC3=C(N2C)C=CC(=C3)OC)SC1=S |
Origin of Product |
United States |
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